A 419259
Overview
Description
Mechanism of Action
A 419259, also known as RK 20449 or 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine, is a broad-spectrum pyrrolo-pyrimidine inhibitor . This compound has been extensively studied for its potential therapeutic applications and its mechanism of action is quite intriguing.
Target of Action
This compound primarily targets the Src family kinases (SFKs), including Src, Lck, and Lyn . These kinases play crucial roles in cellular proliferation, survival, and differentiation . In addition, this compound also targets HCK, a member of the Src family kinases .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. It shows inhibitory effects for Src, Lck, and Lyn with IC50 values of 9 nM, <3 nM, and <3 nM, respectively . This compound induces a closed conformation in Fgr, another Src family kinase, with the SH3 and SH2 domains engaging the SH2-kinase linker and C-terminal tail, respectively .
Biochemical Pathways
The inhibition of Src family kinases by this compound affects several biochemical pathways. It suppresses the proliferation of Chronic Myelogenous Leukemia (CML) cell lines and induces apoptosis . It also inhibits acute myeloid leukemia (AML) stem cell proliferation both in vitro and in vivo .
Result of Action
The inhibition of Src family kinases by this compound leads to several molecular and cellular effects. It suppresses the proliferation of CML cell lines and induces apoptosis . In addition, it inhibits the overall SFK activity in CML cell lines and blocks Src kinase activation .
Biochemical Analysis
Biochemical Properties
The compound interacts with a variety of enzymes and proteins. For instance, it has been found to bind to the ATP-binding sites of the HCK kinase . This interaction is significant as it influences the stability of the protein and facilitates the production of crystals that otherwise would not grow in the apo form .
Cellular Effects
7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the ATP-binding sites of the HCK kinase, displacing other molecules and causing the crystal to lose its fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of A 419259 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: A 419259 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are common, where specific substituents on the pyrrolo-pyrimidine core are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolo-pyrimidine compounds .
Scientific Research Applications
A 419259 has several scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell biology research to investigate the role of Src family kinases in cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving aberrant kinase activity, such as cancer.
Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications
Comparison with Similar Compounds
PP2: Another Src family kinase inhibitor with a different chemical structure but similar inhibitory activity.
Dasatinib: A multi-kinase inhibitor that targets Src family kinases as well as other kinases like BCR-ABL.
Bosutinib: A dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia
Uniqueness: A 419259 is unique due to its high selectivity towards Src family kinases and its ability to induce apoptosis at low concentrations. Its broad-spectrum inhibitory activity makes it a valuable tool for studying kinase signaling pathways and developing targeted therapies .
Properties
IUPAC Name |
7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSOQRNTAPCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364042-47-7 | |
Record name | A 419259 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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